molecular formula C15H14N3NaO2 B7823198 sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

Cat. No.: B7823198
M. Wt: 291.28 g/mol
InChI Key: GNTPCYMJCJNRQB-UHFFFAOYSA-M
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Description

The compound identified as “sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route typically includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the chemical reactions. These may include acids, bases, oxidizing agents, and reducing agents, depending on the specific steps involved in the synthesis.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet the demand for the compound. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include:

    Batch Processing: The compound is produced in batches, with each batch undergoing the same series of reactions and purification steps.

    Continuous Processing: In some cases, continuous processing methods are used, where the reactions and purification steps are carried out continuously, allowing for a more efficient and consistent production process.

Chemical Reactions Analysis

Types of Reactions

“sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: Addition reactions involve the addition of atoms or groups to the compound, often using reagents such as hydrogen gas or halogens.

Common Reagents and Conditions

The reactions involving “this compound” are carried out under specific conditions to ensure the desired products are formed. Common reagents and conditions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

    Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products may include oxidized derivatives, reduced forms, substituted compounds, and addition products.

Scientific Research Applications

“sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: In biological research, “this compound” is used to study its effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and medical conditions.

    Industry: In industrial applications, “this compound” is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of “sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, including:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The interactions of “this compound” with its molecular targets can affect various biochemical pathways, leading to changes in cellular processes and functions.

Properties

IUPAC Name

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPCYMJCJNRQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.